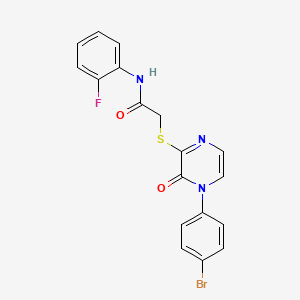

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Description

2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core (3-oxo-3,4-dihydropyrazine) substituted with a 4-bromophenyl group at position 3. A thioether linkage connects the pyrazinone moiety to an acetamide group, which is further substituted with a 2-fluorophenyl ring at the nitrogen atom. Its design incorporates halogenated aromatic systems (bromine and fluorine), which are known to enhance binding affinity and metabolic stability in drug-like molecules .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYIRFMUYXVOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a bromophenyl group, a dihydropyrazinone ring, and a thioacetamide moiety, suggest diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 444.35 g/mol. The structure is characterized by the following features:

| Feature | Description |

|---|---|

| Bromophenyl Group | Enhances electronic properties and biological activity |

| Dihydropyrazinone Ring | Potential interaction with enzymes or receptors |

| Thioacetamide Moiety | May bind to metal ions or other biomolecules |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Dihydropyrazinone Ring : Reacting 4-bromobenzoyl chloride with ethylenediamine.

- Introduction of Thioacetamide : Reacting the intermediate with thioacetic acid in the presence of a base like triethylamine.

- Substitution with N-(2-fluorophenyl) : Treating the compound with 2-fluoroaniline to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its activity can be attributed to its structural components that facilitate interactions with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. For instance, modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. While some analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, others showed no significant antibacterial activity .

Anticancer Potential

The compound's mechanism may involve modulation of specific signaling pathways associated with cancer cell proliferation. The bromophenyl group has been noted for its ability to enhance binding affinity to target proteins involved in tumor growth regulation.

The proposed mechanism of action for this compound involves:

- Interaction with specific enzymes or receptors due to its unique structural features.

- Potential inhibition of key metabolic pathways in microbial and cancer cells.

- Binding to metal ions through the thioacetamide group, influencing enzyme activity.

Case Studies

- Antifungal Activity : A study evaluated various derivatives against Fusarium oxysporum, revealing that structural modifications significantly impacted their antifungal potency.

- Anticancer Studies : Preclinical studies have indicated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

- This specificity suggests potential as a therapeutic agent in targeted cancer therapy.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its activity can be attributed to its structural components that facilitate interactions with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. For instance, modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. Some analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound's structural attributes suggest potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its application in developing new antibiotics.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound could reduce cell viability significantly, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research into the mechanism of action has shown that compounds similar to this one can interact with specific enzymes involved in metabolic pathways critical for cancer cell survival.

Comparison with Similar Compounds

Structural Analogues with Pyrazinone-Thioacetamide Cores

Several analogues share the pyrazinone-thioacetamide scaffold but differ in substituents:

Key Observations :

- Halogenation Effects : The target compound’s 4-bromophenyl group may enhance hydrophobic interactions compared to the 3,4-difluorophenyl group in the analogue from . Fluorine in the 2-fluorophenyl substituent could improve membrane permeability relative to bulkier groups like 4-methoxybenzyl .

- Core Heterocycle: Pyrazinone (in the target) vs. Pyridazinone derivatives in show potent FPR2 agonism, suggesting the target’s pyrazinone core might target similar pathways.

Substituent Variations in Acetamide Derivatives

- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (simplified acetamide): Lacks the pyrazinone-thioether linkage but shares bromophenyl and fluorophenyl groups. Exhibits a dihedral angle of 66.4° between aromatic rings, influencing crystal packing and solubility .

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 26): Replaces pyrazinone with a triazinoindole core. Reported purity >95%, suggesting robust synthetic protocols for thioacetamide derivatives .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves:

- Formation of the dihydropyrazinone ring : Reacting 4-bromobenzoyl chloride with ethylenediamine under controlled temperatures (0–5°C) to minimize side reactions .

- Thioacetamide introduction : Coupling the intermediate with thioacetic acid using triethylamine as a base, requiring anhydrous conditions to prevent hydrolysis .

- Final substitution : Reacting with 2-fluoroaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours .

Key challenges : Ensuring regioselectivity during ring formation and avoiding oxidation of the thioether group. Purity (>95%) is verified via HPLC and NMR .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the bromophenyl (δ 7.4–7.6 ppm), dihydropyrazinone (δ 3.8–4.2 ppm), and fluorophenyl (δ 6.8–7.2 ppm) groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 434.28 (calculated for CHBrFNOS) .

- X-ray crystallography : Resolves 3D conformation and dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups in analogs) .

Q. What preliminary biological activities have been reported?

- Anticancer activity : Inhibits kinase pathways (e.g., EGFR or VEGFR) in vitro at IC values of 5–10 μM, assessed via MTT assays .

- Anti-inflammatory effects : Reduces TNF-α and IL-6 production in macrophage models by 40–60% at 10 μM .

- Antimicrobial screening : Moderate activity against S. aureus (MIC = 32 μg/mL) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

- Solvent optimization : Use DMF or THF for better solubility of intermediates, improving yields by 15–20% .

- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in thioether formation .

- In-line monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and isolate intermediates .

Q. What methodologies are used to resolve contradictions in reported biological data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC consistency .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 to verify whether observed anticancer effects are target-specific or off-target .

- Comparative SAR studies : Synthesize analogs (e.g., replacing 2-fluorophenyl with 4-methoxyphenyl) to isolate structural determinants of activity .

Q. How can molecular docking predict binding modes with biological targets?

- Protein preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and optimize hydrogen bonding networks .

- Docking protocols : Use AutoDock Vina with Lamarckian GA parameters; validate with co-crystallized ligands (RMSD < 2.0 Å) .

- Binding affinity analysis : Score interactions (e.g., ΔG = -9.2 kcal/mol for dihydropyrazinone-kinase interactions) and correlate with experimental IC values .

Q. What strategies ensure chemical stability for in vivo studies?

- pH stability assays : Incubate the compound in buffers (pH 2–9) for 24 hours; >90% remains intact at pH 7.4, but degrades 30% at pH 2 .

- Thermal analysis : DSC shows decomposition onset at 180°C, requiring storage at -20°C under nitrogen .

- Metabolite identification : Use LC-MS/MS to detect sulfoxide derivatives in liver microsome assays, guiding prodrug design .

Methodological Considerations

Q. How to design SAR studies for this compound?

- Core modifications : Replace the dihydropyrazinone ring with pyrimidine or triazole moieties to assess impact on kinase inhibition .

- Substituent variation : Systematically alter the fluorophenyl group (e.g., 3-F, 4-Cl) and measure changes in logP and solubility .

- Bioisosteric replacement : Substitute the thioether with sulfone or amine groups to enhance metabolic stability .

Q. What analytical techniques are critical for quality control?

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- TGA : Monitor weight loss (<1% at 100°C) to ensure absence of solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.